1H-Inden-1-amine,2,3-dihydro-N-2-propyn-1-yl-
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Overview
Description
1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl- is a chemical compound with the molecular formula C12H13N It is a derivative of indane, a bicyclic hydrocarbon, and features an amine group attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl- typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is a common precursor for indane derivatives.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 2,3-dihydro-1H-inden-1-one is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 1-position.
Propargylation: Finally, the compound is propargylated using propargyl bromide (CH≡C-CH2Br) in the presence of a base such as potassium carbonate (K2CO3) to yield 1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The propargyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A similar compound with an amine group at the 2-position of the indane structure.
1H-Inden-1-one, 2,3-dihydro-: An oxo derivative of indane with a ketone group at the 1-position.
Uniqueness
1H-Inden-1-amine, 2,3-dihydro-N-2-propyn-1-yl- is unique due to the presence of both the amine and propargyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-prop-1-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,7-8H2,1H3 |
InChI Key |
IEEAKGKCXLIIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CNC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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